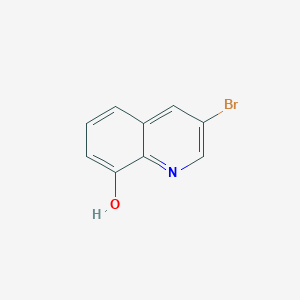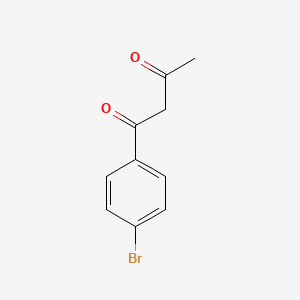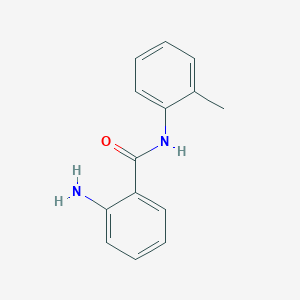
2-amino-N-(2-methylphenyl)benzamide
Descripción general
Descripción
2-amino-N-(2-methylphenyl)benzamide is a useful research compound. Its molecular formula is C14H14N2O and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
2-amino-N-(2-methylphenyl)benzamide, also known as MGCD0103, has been identified as a histone deacetylase (HDAC) inhibitor. This compound selectively inhibits HDACs 1-3 and 11, demonstrating potential in blocking cancer cell proliferation and inducing apoptosis. It has shown significant antitumor activity in vivo and has entered clinical trials, suggesting promise as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Properties
Some derivatives of this compound, like 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant activities. These compounds have shown efficacy superior to phenytoin in certain seizure models, highlighting their potential as anticonvulsant agents (Lambert et al., 1995).
Antibacterial and Antifungal Activities
Compounds like 2-([(1Z)-[4-(dimethylamino)phenyl]methylene]amino)-4,5-dimethyl-N-(2-methylphenyl)thiophene-3-carboxamide have been found to exhibit antibacterial and antifungal activities. These activities highlight the potential of this compound derivatives in developing new antibacterial and antifungal agents (Vasu et al., 2003).
Gastroprokinetic Activity
Derivatives like 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamides have been identified as potential gastroprokinetic agents. Some of these compounds have shown activity comparable to metoclopramide, a standard agent used for gastric motility disorders, indicating their therapeutic potential in gastroprokinetic applications (Kato et al., 1995).
Antioxidant Properties
Amino-substituted benzamide derivatives, including this compound, have been studied for their antioxidant properties. Their capacity to act as antioxidants by scavenging free radicals has been explored, which could have implications in developing new antioxidant therapies (Jovanović et al., 2020).
Neuroleptic Activity
Studies on benzamides of N,N-disubstituted ethylenediamines, including derivatives of this compound, have shown potential neuroleptic activities. These compounds have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential use in treating psychosis (Iwanami et al., 1981).
Structural and Supramolecular Studies
Research on the structural and supramolecular aspects of this compound and its derivatives has provided insights into their molecular conformations and interactions. This is significant for understanding their biological activities and for designing new compounds with targeted properties (Haller et al., 2017).
Potential in Mosquito Control
New substituted benzamides, including derivatives of this compound, have shown promising activity against mosquitoes, indicating their potential in vector control and reducing mosquito-borne diseases (Schaefer et al., 1978).
Propiedades
IUPAC Name |
2-amino-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXHTELQAYPDBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352176 | |
| Record name | 2-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4943-85-5 | |
| Record name | 2-amino-N-(2-methylphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)
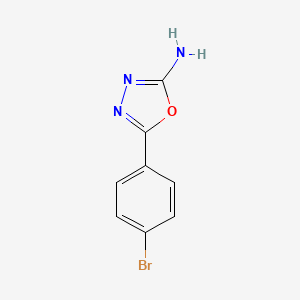
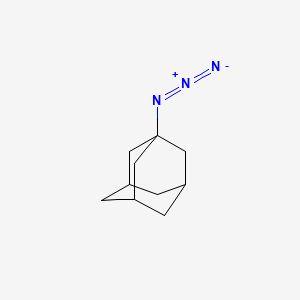
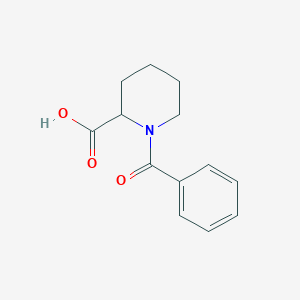

![3-Aminothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269520.png)
![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)
![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)

